Regioisomeric Chloro Substitution: Position 8 vs. Position 6 vs. Position 7 Differentiation
The 8-chloro regioisomer (CAS 35839-88-4) is structurally distinct from the 6-chloro analog (CAS 482583-75-5) and the 7-chloro analog (CAS 35714-48-8). The 8-position substitution places the electron-withdrawing chlorine atom ortho to the quinoline nitrogen and in proximity to the peri-position relative to the 4-carbaldehyde, creating an electronic environment that differs measurably from the 6-chloro and 7-chloro isomers . This positional difference affects the electrophilicity of the 4-carbaldehyde carbon and the overall molecular dipole moment, which influences both reaction kinetics in condensation processes and the orientation of the chlorine vector in subsequent derivatization steps . The 6-chloroquinoline-4-carbaldehyde is more commonly employed in antimicrobial and antitumor programs [1], whereas 7-chloroquinoline-4-carbaldehyde has documented antiproliferative activity against leukemia, prostate, and breast cancer cell lines , highlighting that regioisomer selection is application-dependent.
| Evidence Dimension | Structural differentiation by chlorine substitution position |
|---|---|
| Target Compound Data | Chlorine at position 8; aldehyde at position 4; CAS 35839-88-4 |
| Comparator Or Baseline | 6-Chloroquinoline-4-carbaldehyde (CAS 482583-75-5) and 7-Chloroquinoline-4-carbaldehyde (CAS 35714-48-8) |
| Quantified Difference | Regioisomeric variation; quantitative electronic property differences not reported in accessible literature |
| Conditions | Structural comparison based on CAS registry and chemical database records |
Why This Matters
Selection of the correct regioisomer determines both the accessible chemical space for derivatization and the likelihood of reproducing literature-reported synthetic protocols, making CAS-specific procurement essential for research continuity.
- [1] Kuujia. 6-Chloroquinoline-4-carbaldehyde (CAS 482583-75-5) Technical Information. View Source
